molecular formula C16H16O3 B14037780 2-(Benzyloxy)-3,5-dimethylbenzoic acid

2-(Benzyloxy)-3,5-dimethylbenzoic acid

Cat. No.: B14037780
M. Wt: 256.30 g/mol
InChI Key: XOGVWONBRBWAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-3,5-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,5-dimethylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylbenzoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3,5-dimethylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The methyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the benzyloxy group results in benzyl alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can introduce nitro or halogen groups into the benzene ring.

Scientific Research Applications

2-(Benzyloxy)-3,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The methyl groups can also affect the compound’s overall hydrophobicity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxybenzoic acid: Similar structure but lacks the two methyl groups.

    3,5-Dimethylbenzoic acid: Lacks the benzyloxy group.

    Benzoic acid: Lacks both the benzyloxy and methyl groups.

Uniqueness

2-(Benzyloxy)-3,5-dimethylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3,5-dimethyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O3/c1-11-8-12(2)15(14(9-11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

XOGVWONBRBWAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)OCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.